molecular formula C7H9NO B094101 2,6-Dimethylpyridine N-oxide CAS No. 1073-23-0

2,6-Dimethylpyridine N-oxide

Cat. No.: B094101
CAS No.: 1073-23-0
M. Wt: 123.15 g/mol
InChI Key: LIDGFHXPUOJZMK-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine N-oxide, also known as 2,6-Lutidine N-oxide, is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide. This compound is a colorless to light yellow liquid that is miscible with water and has a density of 1.102 g/cm³ .

Scientific Research Applications

2,6-Dimethylpyridine N-oxide has a wide range of applications in scientific research:

Safety and Hazards

2,6-Dimethylpyridine N-oxide is harmful if swallowed and causes skin and eye irritation. It should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided, and dust formation and aerosols should be prevented. Non-sparking tools should be used, and all sources of ignition should be removed .

Future Directions

The future directions for 2,6-Dimethylpyridine N-oxide are not explicitly mentioned in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyridine N-oxide can be synthesized through the oxidation of 2,6-dimethylpyridine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or methyltrioxorhenium (MTO) as a catalyst . The reaction typically proceeds under mild conditions, ensuring high yields of the desired N-oxide.

Industrial Production Methods: Industrial production of this compound often involves the use of hydrogen peroxide as the oxidizing agent due to its cost-effectiveness and availability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (AcOH), methyltrioxorhenium (MTO).

    Reduction: Zinc, acetic acid.

    Substitution: Various electrophiles under mild conditions.

Major Products:

Comparison with Similar Compounds

  • 2,4-Dimethylpyridine N-oxide
  • 3,5-Dimethylpyridine N-oxide
  • 2,3-Dimethylpyridine N-oxide

Comparison: 2,6-Dimethylpyridine N-oxide is unique due to the position of the methyl groups on the pyridine ring, which influences its reactivity and stability. Compared to other dimethylpyridine N-oxides, the 2,6-isomer exhibits distinct electronic properties that make it particularly useful as a ligand and catalyst .

Properties

IUPAC Name

2,6-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDGFHXPUOJZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061462
Record name Pyridine, 2,6-dimethyl-, 1-oxide
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Molecular Weight

123.15 g/mol
Source PubChem
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CAS No.

1073-23-0
Record name 2,6-Dimethylpyridine N-oxide
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Record name 2,6-Lutidine N-oxide
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Record name 2,6-Dimethylpyridine N-oxide
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Record name 2,6-dimethylpyridine 1-oxide
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Record name 2,6-Lutidine N-oxide
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2,6-dimethylpyridine (1.0 g, 0.009 mol) in CHCl3 (25 mL) was added mCPBA (3.17 g, 0.01 mol). The reaction mixture was then stirred for 12 h at RT, quenched with a saturated Na2CO3 solution. The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford 2,6-dimethylpyridine 1-oxide (980 mg, 85%) as a solid.
Quantity
1 g
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reactant
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3.17 g
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25 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2,6-lutidine (19, 23 ml, 200 mmol) and 50% hydrogen peroxide (15 ml) in glacial acetic acid (100 ml) is refluxed at 110° C. for 3 hours. The solution is then concentrated in vacuo at 40° C. to approximately 60 ml. Water (20 ml) is added, and the concentration process is repeated three times. The concentrated solution is further dried by lyophilizer overnight, yielding 26 g of 2,6-Lutidine 1-oxide (20) that contains approximately 10% acetic acid. 1H NMR (300 MHz, CDCl3) δ 2.52 (s, 6H), 7.15 (m, 3H). MS, m/z 124 (M+1), 247 (2M+1).
Quantity
23 mL
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reactant
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15 mL
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100 mL
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Synthesis routes and methods IV

Procedure details

Sodium sulphate (6 g) and a solution of m-chloroperbenzoic acid (40 g) in DCM (140 ml) was added to a solution of 2,6-lutidine (5 ml) in dry DCM (60 ml). The mixture was stirred at 23° and under a nitrogen atmosphere for 18 h; then it was quenched with a saturated aqueous sodium bicarbonate solution (200 ml). Then a solution of potassium carbonate was added and the aqueous phase was saturated with NaCl and then it was extract with DCM (3×100 ml). The organic extract was dried and concentrated in vacuo to a yellow oil which was purified by flash chromatography (eluting in gradient from EA to EA-MeOH 9:1) to give the title compound as a yellow oil (4.7 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
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Quantity
140 mL
Type
solvent
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60 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethylpyridine N-oxide
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2,6-Dimethylpyridine N-oxide
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2,6-Dimethylpyridine N-oxide
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2,6-Dimethylpyridine N-oxide
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Reactant of Route 6
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2,6-Dimethylpyridine N-oxide

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